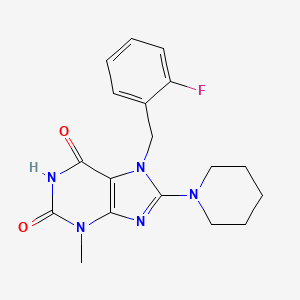

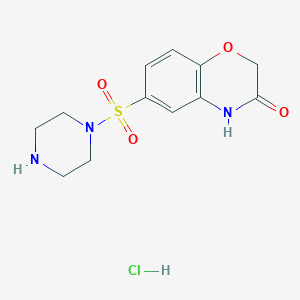

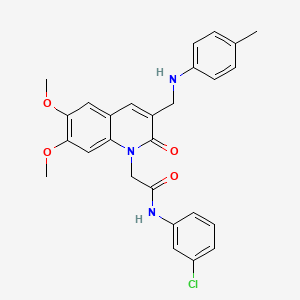

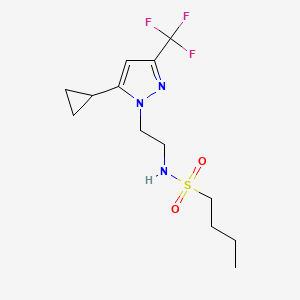

![molecular formula C25H32ClN3O5S B2388492 N-(5,6-ジメチルベンゾ[d]チアゾール-2-イル)-3,4,5-トリメトキシ-N-(2-モルホリノエチル)ベンズアミド塩酸塩 CAS No. 1216571-85-5](/img/structure/B2388492.png)

N-(5,6-ジメチルベンゾ[d]チアゾール-2-イル)-3,4,5-トリメトキシ-N-(2-モルホリノエチル)ベンズアミド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves the reaction of 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions due to the reactive positions on the thiazole ring . Specific chemical reactions involving “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride” are not detailed in the retrieved resources.科学的研究の応用

- この化合物の合成誘導体は、抗炎症活性を調べられています . 特に、ベンゾチアゾール環の6位にメトキシ基を有し、ピペリジンおよびモルホリン部分が付加された化合物は、有望な結果を示しました。

抗炎症作用

抗腫瘍および細胞毒性

抗菌活性

作用機序

Target of Action

The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This results in a reduction of inflammation and pain, as prostaglandins are responsible for these responses .

Result of Action

The inhibition of the COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . Specifically, compounds similar to the one have shown significant anti-inflammatory and analgesic activities .

生化学分析

Cellular Effects

Some related compounds have shown antiproliferative activity in various cellular models, including yeast and human tumor cells . These compounds may induce cell death mainly by apoptosis

Molecular Mechanism

Some related compounds have been found to bind to DNA, causing DNA cleavage and genotoxicity . They may also interact with enzymes, potentially inhibiting or activating them

特性

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5S.ClH/c1-16-12-19-22(13-17(16)2)34-25(26-19)28(7-6-27-8-10-33-11-9-27)24(29)18-14-20(30-3)23(32-5)21(15-18)31-4;/h12-15H,6-11H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOSBKOQONBFMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2388413.png)

![2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2388416.png)

![N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2388419.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388420.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2388423.png)

![6-(4-Fluorophenyl)-2-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2388427.png)